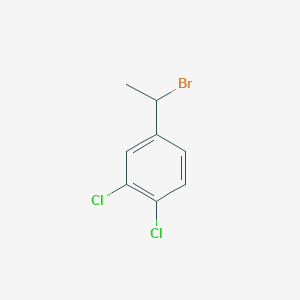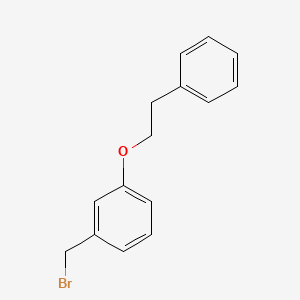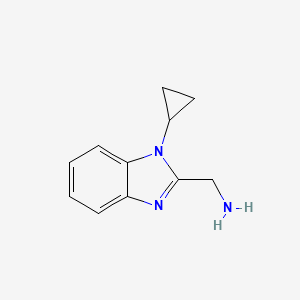
3-(Trifluoromethylsulfonyl)benzyl bromide
説明
3-(Trifluoromethylsulfonyl)benzyl bromide is a chemical compound with the CAS Number: 866208-07-3 . Its IUPAC name is 1-(bromomethyl)-3-[(trifluoromethyl)sulfonyl]benzene . It is a solid-powder at ambient temperature .
Molecular Structure Analysis
The molecular weight of 3-(Trifluoromethylsulfonyl)benzyl bromide is 303.1 . Its InChI code is 1S/C8H6BrF3O2S/c9-5-6-2-1-3-7(4-6)15(13,14)8(10,11)12/h1-4H,5H2 .Physical And Chemical Properties Analysis
3-(Trifluoromethylsulfonyl)benzyl bromide is a solid-powder at ambient temperature . It has a molecular weight of 303.1 .科学的研究の応用
Nucleophilic Trifluoromethylthiolation
3-(Trifluoromethylsulfonyl)benzyl bromide is used in nucleophilic trifluoromethylthiolation, yielding benzyl trifluoromethyl sulfides. This process tolerates a variety of functional groups, such as cyano, nitro, ester, alkoxy, halide, and heterocyclic groups, in good to excellent yields (Kong et al., 2013).
Synthesis of Substituted o-Quinodimethanes
The compound is integral in synthesizing substituted o-[(trimethylsilyl)methyl]benzyl-p-tolyl sulfones, which are precursors for o-quinodimethanes and their cycloaddition products. These sulfones are synthesized via a sequence of reactions involving 2-methylbenzyl alcohol and eventually yield various substituted o-quinodimethanes (Lenihan & Shechter, 1999).
Inhibition and Anticholinergic Activities of Bromophenol Derivatives
Benzyl bromides, including 3-(Trifluoromethylsulfonyl)benzyl bromide, are synthesized and tested for their inhibitory effects on enzymes like acetylcholinesterase and carbonic anhydrase. These studies are crucial for understanding the potential biomedical applications of these compounds (Bayrak et al., 2019).
Trifluoromethylation in Drug Discovery
This compound is used in copper-mediated chemoselective trifluoromethylation, crucial for creating structurally diverse medicinal candidates. This process enhances the potential for drug discovery by facilitating the creation of new molecular structures (Kawai et al., 2011).
Electro-oxidation Studies
Research involving 3-(Trifluoromethylsulfonyl)benzyl bromide includes studies on the electro-oxidation of bromide in ionic liquids and acetonitrile. These studies are fundamental to understanding the electrochemical properties of bromide compounds (Allen et al., 2005).
Creation of Ionic Liquids
It is used in the creation of new ionic liquids for nucleophilic trifluoromethylation reactions, significantly impacting the field of green chemistry and sustainable reaction media (Kim & Shreeve, 2004).
Formation of Triflimide Salts
The compound assists in forming various triflimide salts, which are valuable as electrolytes in batteries and fuel cells, ionic liquids, and Lewis acids (Àrvai et al., 2009).
Catalysis in Benzyl-Etherification
It is also involved in catalysis for benzyl-etherification, where rare earth metal trifluoromethanesulfonates are efficient catalysts, expanding the chemical toolkit for creating ethers and thioethers (Kawada et al., 2002).
Safety and Hazards
The safety information for 3-(Trifluoromethylsulfonyl)benzyl bromide indicates that it is dangerous . It has a GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P271, and P280, which advise against breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection, respectively .
作用機序
Target of Action
The primary target of 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene is carbon-centered radical intermediates . The compound plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The compound interacts with its targets through a process known as trifluoromethylation . This process involves the addition of a trifluoromethyl group to carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethylation of carbon-centered radical intermediates is a key step in various biochemical pathways . The addition of the trifluoromethyl group can significantly alter the properties of the intermediate, leading to downstream effects in the pathway .
Pharmacokinetics
The compound’s melting point is 64-65 °c, and its predicted boiling point is 2920±400 °C . Its predicted density is 1.764±0.06 g/cm3 . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The trifluoromethylation of carbon-centered radical intermediates by 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene can lead to significant changes in the molecular and cellular properties of the intermediates . These changes can have various effects, depending on the specific intermediate and the biochemical pathway in which it is involved .
Action Environment
The action of 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene can be influenced by various environmental factors. For example, the compound’s stability and efficacy may be affected by temperature, given its specific melting and boiling points . Other factors, such as the presence of other chemicals or specific conditions within a biological system, may also influence the compound’s action.
特性
IUPAC Name |
1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2S/c9-5-6-2-1-3-7(4-6)15(13,14)8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEJNPDLDAEZQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethylsulfonyl)benzyl bromide | |
CAS RN |
866208-07-3 | |
| Record name | 3-(Trifluoromethylsulfonyl)benzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



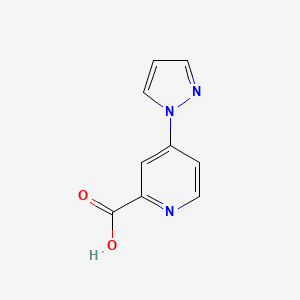
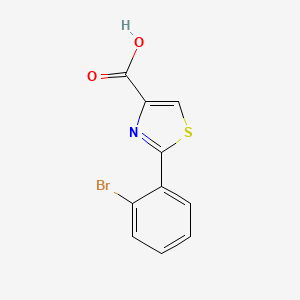
![2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1373455.png)
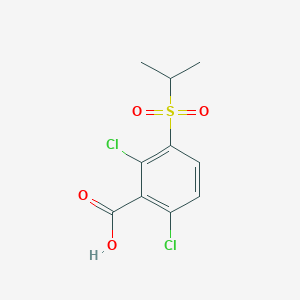
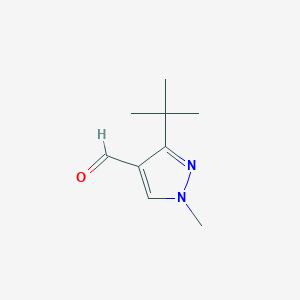


![3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid](/img/structure/B1373465.png)

